N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester
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Overview
Description
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that features a tetrazole ring, a thioether linkage, and an esterified valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester typically involves multiple steps:
Formation of 1-Phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenylhydrazine with carbon disulfide and sodium azide under basic conditions.
Thioether Formation: The 1-Phenyl-1H-tetrazole-5-thiol is then reacted with bromoacetic acid to form the thioether linkage.
Coupling with L-Valine Ethyl Ester: The thioether intermediate is then coupled with L-valine ethyl ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester can undergo various types of chemical reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted tetrazoles
Scientific Research Applications
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Organic Synthesis: It can participate in various chemical reactions, serving as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thioether linkage but lacks the valine ester moiety.
N-ethyl-5-((1-phenyl-1H-tetrazol-5-yl)thio)pentanamide: Similar thioether linkage but different amide structure.
Uniqueness
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is unique due to its combination of a tetrazole ring, thioether linkage, and esterified valine residue. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
133526-79-1 |
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Molecular Formula |
C16H21N5O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (2S)-3-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]butanoate |
InChI |
InChI=1S/C16H21N5O3S/c1-4-24-15(23)14(11(2)3)17-13(22)10-25-16-18-19-20-21(16)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3,(H,17,22)/t14-/m0/s1 |
InChI Key |
HTWDTLRUSPHBEA-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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